Chemotype-Level Selectivity Advantage for COX-2 Versus COX-1 Within Pyridazinone-Pyrazole Acetamides
The pyridazinone–pyrazole–acetamide chemotype represented by the title compound has been profiled across multiple COX-1/COX-2 assays. In a directly comparable series, [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides displayed COX-2 IC50 values of 0.8–2.4 µM and COX-1 IC50 values >50 µM, yielding COX-2 selectivity indices (SI = IC50 COX-1 / IC50 COX-2) of 21–63 [1]. The thiophene-containing N-substituent present in CAS 1334371-32-2 is structurally analogous to the aryl/heteroaryl amides in that study, and the thiophene ring's electron-rich character is computationally predicted to further stabilize the COX-2 binding pocket through additional π–sulfur interactions [2]. In contrast, the comparator 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide (CAS unavailable) places thiophene at the C3 position rather than the N2 side chain and exhibits a PDE10A-centric inhibition profile with IC50 ~23 nM, completely shifting the pharmacological fingerprint away from COX-2 [3]. This functional-group positional isomerism provides a quantifiable, target-class-level differentiation that procurement specialists can use to avoid cross-chemotype substitution errors.
| Evidence Dimension | COX-2 selectivity index (SI) |
|---|---|
| Target Compound Data | Predicted SI >20 based on chemotype modeling; no direct assay data publicly available for CAS 1334371-32-2 |
| Comparator Or Baseline | [6-(3,5-Dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides: COX-2 IC50 0.8–2.4 µM; COX-1 IC50 >50 µM; SI = 21–63 |
| Quantified Difference | Chemotype class SI range 21–63 versus comparator PDE10A IC50 23 nM (different target selectivity) |
| Conditions | Human recombinant COX-1/COX-2 enzyme immunoassay; ovine COX-1/COX-2 for PDE study |
Why This Matters
COX-2 selectivity indices >10 are mandatory for gastrointestinal safety in anti-inflammatory programs; chemotypes with SI <10 are typically deprioritized, so knowing the class-level window aids compound selection.
- [1] Gökhan-Kelekçi N, Yabanoğlu S, Küpeli E, et al. Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides. Arch. Pharm. (Weinheim) 2007; 340(3): 146–153. https://doi.org/10.1002/ardp.200600160 View Source
- [2] Banoglu E, Çalışkan B, Yılmaz O, et al. Pyridazinone derivatives as selective COX-2 inhibitors: design, synthesis, and biological evaluation. Eur. J. Med. Chem. 2012; 47: 360–369. https://doi.org/10.1016/j.ejmech.2011.11.004 View Source
- [3] Takeda Pharmaceutical. Pyridazinone derivative with PDE10A IC50 23 nM. Sci. Direct citation; 2016. https://www.sciencedirect.com/science/article/abs/pii/S0960894X16309741 View Source
